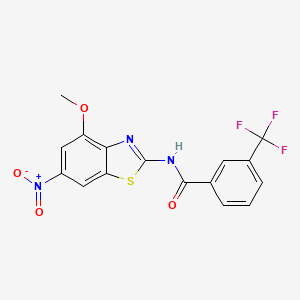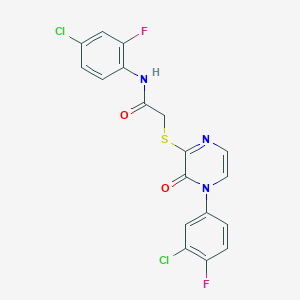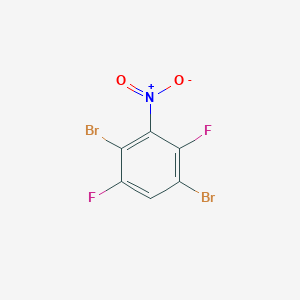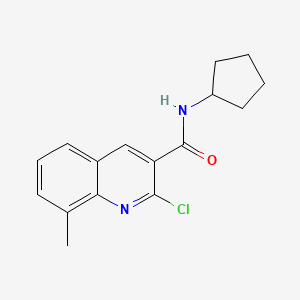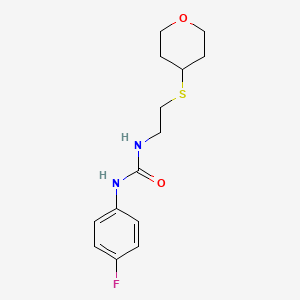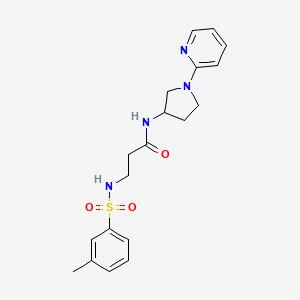
3-(3-methylphenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methylphenylsulfonamido)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MPSP is a sulfonamide-based compound that has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, making it a promising lead compound for the development of new drugs.
Scientific Research Applications
Synthesis and Biological Evaluation
Novel Agonists for A3 Adenosine Receptors : Compounds with sulfonamido moieties have been synthesized and tested for their affinity towards human A3 adenosine receptor subtype, showing nanomolar range affinity. This includes the discovery that certain sulfonamido nucleus substituents enhance activity, with specific small alkyl groups (e.g., methyl, isopropyl) improving A3 adenosine receptor affinity and selectivity (Baraldi et al., 2004).
Chiral Pyrrolidin-3-ones from Threonine and Serine : Research on the rearrangement of threonine and serine-based sulfonamides resulted in the unexpected formation of chiral pyrrolidin-3-ones, demonstrating the chemical versatility and potential for novel synthesis pathways of compounds containing sulfonamide groups (Králová et al., 2019).
Antibacterial Activity of Sulfonamides : A study on new sulfonamides containing N,N-diethyl-substituted amido moieties explored their synthesis at room temperature and evaluated their antibacterial activities. This underscores the potential of sulfonamide compounds in developing new antibacterial agents (Ajani et al., 2012).
Chemical Properties and Applications
Metal Complexation : Sulfonamide derivatives have been investigated for their ability to complex with metals, demonstrating their potential application in the development of new materials and catalysis. The structural versatility offered by sulfonamide groups in metal coordination emphasizes their utility in designing novel compounds with specific electronic and structural properties (Jacobs et al., 2013).
Drug Metabolism and Biocatalysis : The application of biocatalysis to drug metabolism, particularly in the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds, has been demonstrated. This research highlights the potential of using microbial systems for producing drug metabolites, aiding in drug development and pharmacokinetic studies (Zmijewski et al., 2006).
properties
IUPAC Name |
3-[(3-methylphenyl)sulfonylamino]-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-15-5-4-6-17(13-15)27(25,26)21-11-8-19(24)22-16-9-12-23(14-16)18-7-2-3-10-20-18/h2-7,10,13,16,21H,8-9,11-12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLBYKSDXRXTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NC2CCN(C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

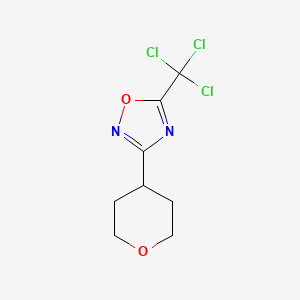

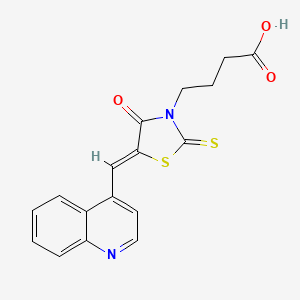
![2-{[Ethyl(2-methoxyethyl)carbamoyl]methoxy}acetic acid](/img/structure/B2657638.png)
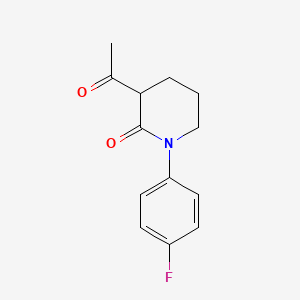
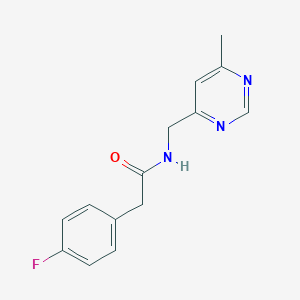
![4-[2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamido]-N-methylcyclohexane-1-carboxamide](/img/structure/B2657642.png)
![(5Z)-5-[(4,5-dimethoxy-2-methylphenyl)methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B2657644.png)
